molecular formula C8H14O B2394309 2-Allyltetrahydro-2H-pyran CAS No. 4203-45-6

2-Allyltetrahydro-2H-pyran

Cat. No. B2394309
CAS RN: 4203-45-6
M. Wt: 126.199
InChI Key: SJLROWLNDRDYCL-UHFFFAOYSA-N
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Description

2-Allyltetrahydro-2H-pyran is a chemical compound with the molecular formula C8H14O .


Synthesis Analysis

The synthesis of 2H-pyrans, such as this compound, often involves ring-expansion of monocyclopropanated heterocycles . This process is stereoselective, scalable, and metal-free, leading to highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing one oxygen atom . The exact structure can be determined using techniques such as 3D electron diffraction .


Chemical Reactions Analysis

The chemical reactions involving 2H-pyrans are diverse. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins can tolerate various substitution patterns and a number of functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

Heterocyclic Synthesis and Biological Applications 2-Allyltetrahydro-2H-pyran, as a derivative of 2H-pyran, plays a significant role in the synthesis of various heterocycles. These heterocycles have substantial biological activities and photophysical properties, with 2H-pyran-2-ones acting as pivotal building blocks. The multifaceted nature of these compounds allows for the generation of diverse molecular diversity, leading to the synthesis of important nucleuses like pyridine, pyrimidine, quinolines, and more. These derivatives exhibit significant biological activity, making them critical in medicinal chemistry (Pratap & Ram, 2017).

Synthesis of Arylated Pyran-2-ones 2H-Pyran-2-ones serve as useful precursors in synthesizing various aromatic and heterocyclic compounds. The versatility of these compounds is highlighted by the ability to create functionalized 4-(2-oxo-1,2-diarylethyl)-5,6-diaryl-pyran-2-ones through substituent-controlled reactions. This adaptability emphasizes the significance of 2H-pyran-2-ones in synthetic chemistry and their role in generating complex structures (Singh et al., 2007).

Photophysical Applications

Charge Transfer Dye and Fluorescence Properties this compound-based compounds find applications in photophysical domains as well. The synthesis of a pyran-based charge transfer dye monomer and its incorporation into copolymers exhibit unique absorption and fluorescence properties. These properties, including significant blue shifts in emission and changes in fluorescence intensity upon aggregation, highlight the potential of these compounds in photophysical studies and applications (Kwak et al., 2009).

Catalysis and Chemical Reactions

Palladium-Catalyzed Reactions The compound is utilized in palladium-catalyzed stereospecific formations of tetrahydro- and dihydro[2H]pyran rings. These reactions showcase the ability of this compound to undergo cyclization efficiently under mild conditions, leading to the formation of complex structures with stereospecificity. This underscores the compound's significance in catalytic processes and organic synthesis (Uenishi et al., 2005).

Biological Relevance and Natural Products

Antioxidative Properties from Marine Biota 2H-pyran compounds, including derivatives of this compound, have been isolated from marine biota, exhibiting antioxidative properties. This demonstrates their biological relevance and potential therapeutic applications. The discovery of such compounds in marine organisms suggests the diverse bioactivity of 2H-pyrans and their potential in drug discovery and natural product chemistry (Joy & Chakraborty, 2017).

Mechanism of Action

The mechanism of action of 2H-pyrans involves physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .

Future Directions

The future directions in the study of 2-Allyltetrahydro-2H-pyran and similar compounds could involve the synthesis of high CO2-content polymers . This is because these compounds have received significant attention as intermediaries for such synthesis .

properties

IUPAC Name

2-prop-2-enyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLROWLNDRDYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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